molecular formula C8H9BO3 B151539 (3-Formyl-5-methylphenyl)boronic acid CAS No. 870777-33-6

(3-Formyl-5-methylphenyl)boronic acid

Cat. No. B151539
M. Wt: 163.97 g/mol
InChI Key: IDXLUNCVVBZUEN-UHFFFAOYSA-N
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Description

(3-Formyl-5-methylphenyl)boronic acid is a functionalized boronic acid derivative. While the specific compound is not directly discussed in the provided papers, related compounds such as 3-formylphenylboronic acid have been studied. The molecule of 3-formylphenylboronic acid is planar, and the formyl group is coplanar with the benzene ring, which does not significantly influence the distortion of the ring. However, the formyl group has a strong influence on the crystal packing .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves metalation reactions followed by treatment with a boron source. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline through a series of steps including lithium-bromine exchange and addition of trimethyl borate . Similarly, aryl boronic acids can be obtained by metalation-B(OMe)3 or metalation silylation-ipso borodesilylation sequences .

Molecular Structure Analysis

X-ray analyses of functionalized 2-formylphenylboronic acids and their tautomeric 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles revealed diverse solid-state molecular structures. These structures range from a planar open form to a twisted conformer and a cyclic oxaborole derivative . The geometry of the boronic acid group in these compounds is typical, and the formyl group's orientation can influence the overall molecular conformation .

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions. They can undergo tautomeric rearrangements in solution , and they are used in regioselective alkylation of heteroaromatic compounds, where they act as temporary regiocontrollers . Additionally, boronic acids are known for their ability to bind to diols, which is significant for diol and carbohydrate recognition .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For instance, the pKa value of amino-3-fluorophenyl boronic acid is relatively low, which is advantageous for applications at physiological pH . The formyl group in 3-formylphenylboronic acid affects the crystal packing due to its planarity and coplanarity with the benzene ring . Boronic acids are also recognized for their role in the construction of complex molecular architectures and polymeric materials, utilizing reversible condensation reactions .

Scientific Research Applications

Organic Synthesis Applications

Boronic acids, including derivatives like (3-Formyl-5-methylphenyl)boronic acid, play a pivotal role in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for creating complex organic compounds, including olefins, styrenes, and biphenyl derivatives. The ease of forming carbon-carbon bonds using boronic acids under mild conditions has revolutionized the synthesis of pharmaceuticals, agrochemicals, and organic materials. For example, the synthesis of heterocyclic boronic acids demonstrates their utility in creating biologically active compounds and their important role in the Suzuki reaction for constructing biphenyl structures, a key component in many organic molecules and materials (Tyrrell & Brookes, 2003).

Materials Science and Polymer Chemistry

Boronic acid derivatives are extensively explored for their potential in materials science, especially in the development of responsive and smart materials. The reversible covalent bonding with diols allows for the creation of dynamic covalent polymers and hydrogels, which can respond to external stimuli such as pH, glucose concentration, and temperature. This property is particularly relevant in the design of glucose-responsive insulin delivery systems, where the interaction between boronic acids and diols can regulate the swelling of the delivery system, thereby controlling the release of insulin (N. Siddiqui et al., 2016).

Sensing Applications

Boronic acids are also utilized in the development of chemosensors, thanks to their ability to bind reversibly with diols, a feature that enables the detection of saccharides and other biologically relevant molecules. This reversible binding is exploited in glucose sensors, among other applications, where the selective recognition of glucose over other saccharides can be achieved through the design of boronic acid-based receptors. These sensors are vital for monitoring glucose levels in diabetic patients and have implications in other diagnostic applications (S. Huang et al., 2012).

Environmental and Biological Sensing

The affinity of boronic acids for diols has been applied in environmental and biological sensing, for instance, in detecting bacterial presence through the interaction of boronic acids with diol groups on bacterial cell walls. This approach offers a robust and cost-effective method for bacterial detection in various types of water, demonstrating the versatility of boronic acids in sensing applications beyond glucose detection (Rodtichoti Wannapob et al., 2010).

Safety And Hazards

While specific safety and hazard information for “(3-Formyl-5-methylphenyl)boronic acid” is not available, general precautions for handling boronic acids should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

(3-formyl-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO3/c1-6-2-7(5-10)4-8(3-6)9(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXLUNCVVBZUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584489
Record name (3-Formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Formyl-5-methylphenyl)boronic acid

CAS RN

870777-33-6
Record name B-(3-Formyl-5-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=870777-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Formyl-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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